N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a unique combination of naphthalene, thiazole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization and condensation of haloketones with thioamide to form the thiazole ring . The naphthalene moiety is introduced through a carbamoylation reaction, where naphthalen-1-yl is reacted with an appropriate carbamoyl chloride. The final step involves the coupling of the thiazole intermediate with furan-2-carboxylic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structure.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates
Uniqueness
N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to its combination of naphthalene, thiazole, and furan moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.
Properties
IUPAC Name |
N-[4-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-18(22-16-8-3-6-13-5-1-2-7-15(13)16)11-14-12-27-20(21-14)23-19(25)17-9-4-10-26-17/h1-10,12H,11H2,(H,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQYGNHQUZNYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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